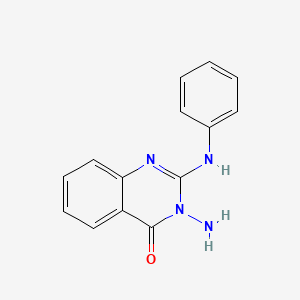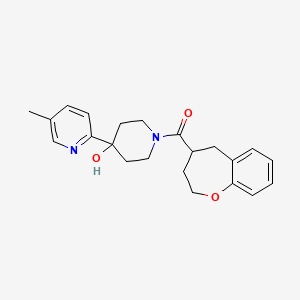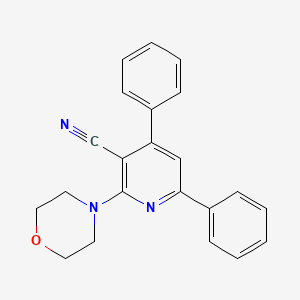![molecular formula C14H12N2S2 B5680473 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)
4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. It belongs to the class of thieno[2,3-d]pyrimidines and is known for its biological activity against various diseases. The compound has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and inflammation. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. It has also been reported to exhibit antibacterial, antifungal, and antiviral activity by disrupting the membrane integrity of microorganisms. In addition, it has been found to possess anti-inflammatory and analgesic activity by inhibiting the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine is its broad-spectrum biological activity against various diseases. It has been shown to possess potent anticancer, antifungal, antibacterial, and antiviral activity, making it a promising candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which makes it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for the research on 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine. One of the directions is to investigate the structure-activity relationship of the compound to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo to determine its efficacy and toxicity. In addition, the compound can be further evaluated for its potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, this compound is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. It has been synthesized by several methods and has been extensively studied for its biological activity against various diseases. The compound possesses potent anticancer, antifungal, antibacterial, and antiviral activity, making it a promising candidate for the development of new drugs. However, its low solubility in water and limited understanding of its mechanism of action are some of the limitations that need to be addressed. Further research in this area can lead to the development of more potent and effective drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine has been reported by several methods. One of the most commonly used methods involves the reaction of 2-phenylthiophene-3-carboxaldehyde with ethylthiourea in the presence of acetic acid and sodium acetate. The reaction yields the desired compound in good yield and purity. Other methods include the reaction of 2-phenylthiophene-3-carboxaldehyde with thiosemicarbazide or 4-aminothiophenol in the presence of a suitable catalyst.
Applications De Recherche Scientifique
4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine has been extensively studied for its biological activity against various diseases. It has been found to possess potent anticancer activity against several cancer cell lines, including breast, lung, prostate, and colon cancer. The compound has also been shown to possess antifungal, antibacterial, and antiviral activity. In addition, it has been reported to exhibit anti-inflammatory and analgesic activity.
Propriétés
IUPAC Name |
4-ethylsulfanyl-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c1-2-17-13-12-11(10-6-4-3-5-7-10)8-18-14(12)16-9-15-13/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNNSFUISKPHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)
![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)

![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![3-(2-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5680427.png)


![3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinyl}-3-hydroxypropanamide hydrochloride](/img/structure/B5680458.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5680468.png)
![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5680470.png)
![2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680474.png)